molecular formula C17H18N2O3 B14613164 Ethyl anilino(benzamido)acetate CAS No. 60676-50-8

Ethyl anilino(benzamido)acetate

Cat. No.: B14613164
CAS No.: 60676-50-8
M. Wt: 298.34 g/mol
InChI Key: SIBQPGVLHSTJKI-UHFFFAOYSA-N
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Description

Ethyl anilino(benzamido)acetate is an organic compound characterized by an ethyl ester backbone substituted with both an anilino (phenylamino) group and a benzamido (benzoylamino) moiety. Such esters are typically synthesized via condensation or coupling reactions involving benzamide derivatives and aniline intermediates, often employing catalysts like NiCl₂(Py)₄ or reagents such as pyridine and trioxatriphosphinane derivatives . These compounds are frequently utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural tunability .

Properties

CAS No.

60676-50-8

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

ethyl 2-anilino-2-benzamidoacetate

InChI

InChI=1S/C17H18N2O3/c1-2-22-17(21)15(18-14-11-7-4-8-12-14)19-16(20)13-9-5-3-6-10-13/h3-12,15,18H,2H2,1H3,(H,19,20)

InChI Key

SIBQPGVLHSTJKI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(NC1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl anilino(benzamido)acetate typically involves the reaction of ethyl acetate with aniline and benzoyl chloride. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Ethyl acetate+Aniline+Benzoyl chlorideEthyl anilino(benzamido)acetate+HCl\text{Ethyl acetate} + \text{Aniline} + \text{Benzoyl chloride} \rightarrow \text{this compound} + \text{HCl} Ethyl acetate+Aniline+Benzoyl chloride→Ethyl anilino(benzamido)acetate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl anilino(benzamido)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding amine.

    Substitution: The anilino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride, dry ether.

    Substitution: Nucleophiles such as halides, in the presence of a suitable solvent.

Major Products Formed

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Amine.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Ethyl anilino(benzamido)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl anilino(benzamido)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key properties of ethyl anilino(benzamido)acetate and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Applications/Remarks References
This compound (hypothetical) C₁₇H₁₇N₂O₃ 297.33 Benzamido, anilino Not reported Pharmaceutical intermediate
Ethyl 2-benzamido-2-(benzo[7]annulenyl)acetate C₁₉H₁₉NO₃ 350.18 Benzamido, benzoannulenyl 92–93 Organic synthesis
Ethyl 2-(2,5-dichlorophenylsulfonamido)acetate C₁₆H₁₅Cl₂NO₄S 396.26 Sulfonyl, dichlorophenyl, anilino Not reported Agrochemical intermediate
Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate C₁₁H₁₀F₃NO₃ 261.20 Oxo, trifluoromethyl-anilino Not reported Fluorinated synthon
Dabigatran amine intermediate C₁₈H₂₂N₄O₃ 342.40 Benzamido, pyridyl, methylamino Off-white to yellow Anticoagulant precursor

Key Observations :

  • Substituent Effects: The presence of electron-withdrawing groups (e.g., sulfonyl in , trifluoromethyl in ) increases molecular polarity and may enhance hydrolytic stability compared to benzamido or anilino derivatives.
  • Thermal Stability : Ethyl 2-benzamido-2-(benzo[7]annulenyl)acetate exhibits a defined melting point (92–93°C), suggesting crystalline stability due to planar aromatic systems . In contrast, sulfonamide derivatives (e.g., ) may exhibit lower melting points due to steric hindrance.

Stability and Hydrolysis

  • Ester Hydrolysis : Ethyl esters with electron-withdrawing substituents (e.g., trifluoromethyl in ) resist hydrolysis better than those with electron-donating groups.
  • Amide Stability : Benzamido groups () are generally stable under acidic conditions but may hydrolyze under prolonged basic conditions.

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